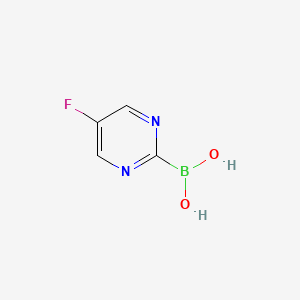
(5-Fluoropyrimidin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoropyrimidin-2-yl)boronic acid: is a boronic acid derivative that contains a fluorinated pyrimidine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Borylation: One common method for preparing (5-Fluoropyrimidin-2-yl)boronic acid involves the direct borylation of 5-fluoropyrimidine.
Lithiation-Borylation: Another method involves the lithiation of 5-fluoropyrimidine followed by reaction with a boron electrophile.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: (5-Fluoropyrimidin-2-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthetic Reagent: (5-Fluoropyrimidin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mécanisme D'action
Mechanism: The primary mechanism by which (5-Fluoropyrimidin-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Palladium Catalysts: The interaction with palladium catalysts is crucial for the activation and subsequent reaction of the boronic acid group.
Nucleophiles: The fluorine atom in the pyrimidine ring can be targeted by nucleophiles in substitution reactions.
Comparaison Avec Des Composés Similaires
(5-Fluoropyridin-2-yl)boronic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
(5-Fluoro-2-pyridyl)boronic acid: Another fluorinated boronic acid with a pyridine ring.
(2-Chloro-5-fluoropyrimidin-2-yl)boronic acid: Contains a chlorine atom in addition to the fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s reactivity and stability.
Versatility: The combination of a boronic acid group and a fluorinated pyrimidine ring makes it a versatile reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C4H4BFN2O2 |
|---|---|
Poids moléculaire |
141.90 g/mol |
Nom IUPAC |
(5-fluoropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
Clé InChI |
UITCFPORAKTYJB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=C(C=N1)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


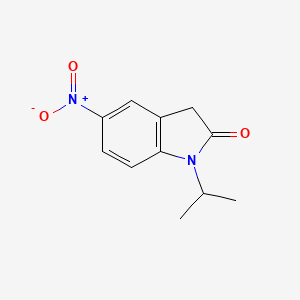
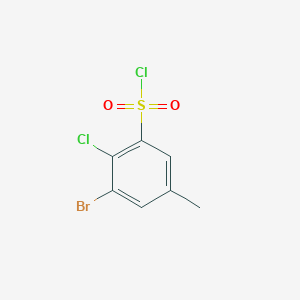

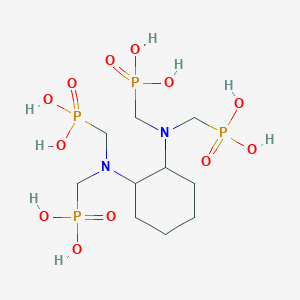
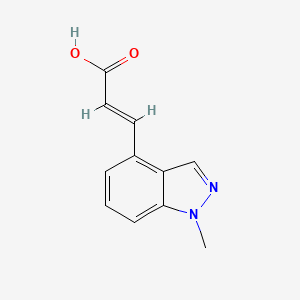
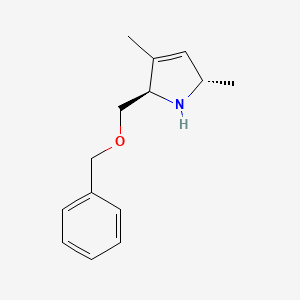
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
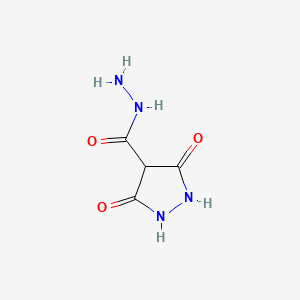


![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
